2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities . The specific targets can vary depending on the substitution pattern around the nucleus .
Mode of Action
Benzimidazoles, in general, have been found to exhibit anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
Benzimidazoles are known to interact with various biochemical pathways due to their diverse anticancer activities .
Pharmacokinetics
Its physical and chemical properties such as solubility, density, and boiling point can influence its bioavailability.
Result of Action
Benzimidazoles are known to exhibit a wide range of biological activities, including anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of a benzodiazole derivative with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution reactions on the piperidine ring can yield various substituted derivatives.
Scientific Research Applications
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-diazole: Known for its broad range of chemical and biological properties.
Benzothiazole: Exhibits diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one is unique due to its specific combination of a benzodiazole ring and a piperidine ring. This combination enhances its potential for diverse biological activities and makes it a valuable compound for scientific research and pharmaceutical development.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-11-14-16-12-6-2-3-7-13(12)18(14)10-15(20)17-8-4-1-5-9-17/h2-3,6-7,19H,1,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZSLWBPGKOFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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